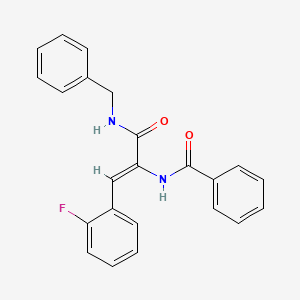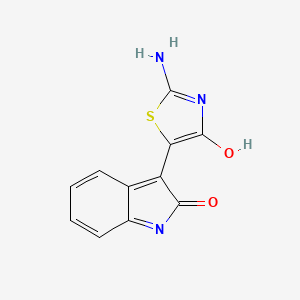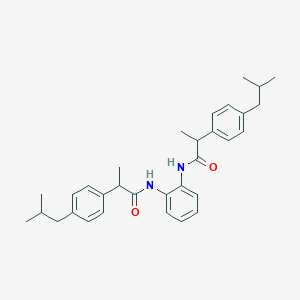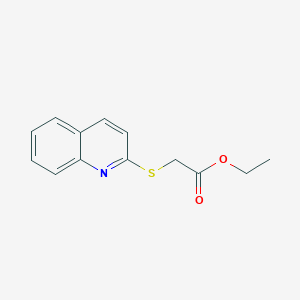
(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-benzyl-3-(2-fluorophényl)-2-(phénylformamido)prop-2-ènamide est un composé organique appartenant à la classe des ènamidés. Les ènamidés se caractérisent par la présence d'une double liaison carbone-carbone conjuguée à un groupe amide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (2Z)-N-benzyl-3-(2-fluorophényl)-2-(phénylformamido)prop-2-ènamide implique généralement les étapes suivantes :
Formation du squelette ènamide : La première étape implique la formation du squelette ènamide par une réaction de condensation entre une amine appropriée et un composé carbonylé α,β-insaturé.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par une réaction de substitution nucléophile utilisant du chlorure de benzyle et une base appropriée.
Addition du groupe fluorophényle : Le groupe fluorophényle est incorporé par une réaction de couplage croisé catalysée par le palladium, telle que le couplage de Suzuki-Miyaura, en utilisant un dérivé d'acide fluorophénylboronique.
Fixation du groupe phénylformamido : Le groupe phénylformamido est ajouté par une réaction de formation de liaison amide utilisant de l'acide phénylformique et un réactif de couplage tel que la N,N'-dicyclohexylcarbodiimide.
Méthodes de production industrielle
La production industrielle de (2Z)-N-benzyl-3-(2-fluorophényl)-2-(phénylformamido)prop-2-ènamide peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la scalabilité, la rentabilité et la durabilité environnementale. La chimie à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe benzyle, conduisant à la formation de dérivés de benzaldéhyde.
Réduction : Les réactions de réduction peuvent cibler la double liaison carbone-carbone, convertissant l'ènamide en amide.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réduction : L'hydrogénation catalytique utilisant du palladium sur charbon ou de l'hydrure de lithium et d'aluminium peut être employée.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés
Oxydation : Dérivés de benzaldéhyde.
Réduction : Dérivés d'amide.
Substitution : Divers dérivés fluorophényles substitués.
Applications de recherche scientifique
Chimie : Il peut être utilisé comme élément de construction pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé peut servir de sonde pour étudier les interactions enzyme-substrat et la liaison protéine-ligand.
Médecine : Il a un potentiel en tant que composé de tête pour le développement de nouveaux produits pharmaceutiques, en particulier dans les domaines de la recherche anti-inflammatoire et anticancéreuse.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du (2Z)-N-benzyl-3-(2-fluorophényl)-2-(phénylformamido)prop-2-ènamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier aux sites actifs ou aux sites allostériques, modulant l'activité de la protéine cible. La présence du groupe fluorophényle peut améliorer l'affinité de liaison par des interactions hydrophobes et des liaisons hydrogène.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Composés similaires
(2Z)-N-benzyl-3-(2-chlorophényl)-2-(phénylformamido)prop-2-ènamide : Structure similaire avec un atome de chlore au lieu d'un atome de fluor.
(2Z)-N-benzyl-3-(2-bromophényl)-2-(phénylformamido)prop-2-ènamide : Structure similaire avec un atome de brome au lieu d'un atome de fluor.
(2Z)-N-benzyl-3-(2-méthylphényl)-2-(phénylformamido)prop-2-ènamide : Structure similaire avec un groupe méthyle au lieu d'un atome de fluor.
Unicité
La présence du groupe fluorophényle dans le (2Z)-N-benzyl-3-(2-fluorophényl)-2-(phénylformamido)prop-2-ènamide confère des propriétés électroniques uniques, telles qu'une électronégativité accrue et un potentiel de liaison hydrogène, qui peuvent influencer sa réactivité et ses interactions de liaison. Cela le distingue de ses analogues avec différents substituants.
Propriétés
Formule moléculaire |
C23H19FN2O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-[(Z)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H19FN2O2/c24-20-14-8-7-13-19(20)15-21(26-22(27)18-11-5-2-6-12-18)23(28)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15- |
Clé InChI |
UIIVJQHQFUAKLP-QNGOZBTKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11699005.png)
![2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699006.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11699010.png)
![(2Z,5Z)-5-(3,5-dibromo-4-methoxybenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11699014.png)


![2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11699029.png)
![4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline](/img/structure/B11699041.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11699048.png)
![(3E)-1-(biphenyl-4-yl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699053.png)
